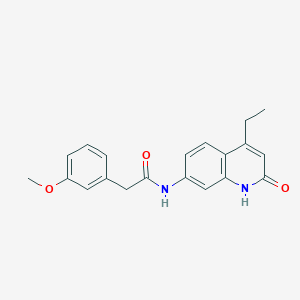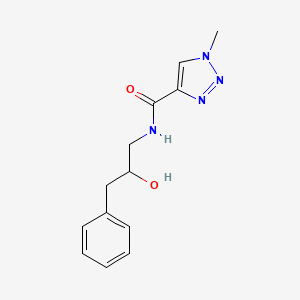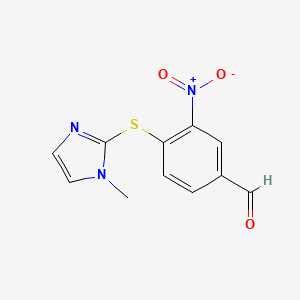
4-(1-Methyl-1H-imidazol-2-ylsulfanyl)-3-nitro-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]phenylamine” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C10H11N3S and a CAS Number of 133303-54-5 .
Molecular Structure Analysis
The molecular structure of “4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]phenylamine” is represented by the linear formula C10H11N3S .Physical And Chemical Properties Analysis
The compound “4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]phenylamine” has a molecular weight of 205.28 . It is a powder with a melting point of 97-98 degrees Celsius .Applications De Recherche Scientifique
Organic Synthesis
In the realm of organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its imidazole and benzaldehyde functional groups make it a candidate for nucleophilic aromatic substitution reactions . This allows for the introduction of various substituents, enabling the creation of a wide array of derivatives with potential pharmacological properties.
Medicinal Chemistry
Imidazole derivatives, like our compound of interest, are known for their broad spectrum of pharmacological activities. They have been studied for their potential anticancer, antimicrobial, antibacterial, antifungal, antioxidant, and anti-Parkinson activities . The nitro group in the compound could be reduced to an amine, offering further chemical versatility and the potential for drug development.
Materials Science
The compound’s molecular structure suggests it could be used in the design of fluorescent materials. The presence of both imidazole and benzaldehyde groups can be exploited to synthesize compounds that exhibit fluorescence, which is valuable in the development of new materials for sensors and imaging technologies .
Agricultural Chemistry
Imidazole derivatives are also significant in agriculture. They can be used to create compounds with potential use as agrochemicals, such as pesticides or herbicides. The sulfur moiety in the molecule could be key in interactions with various biological targets, providing a basis for the development of new agricultural chemicals .
Biotechnology
In biotechnological applications, the compound could be used as a building block for creating biomimetic catalysts or artificial acceptors. Its structure allows for the possibility of binding with biomolecules, which could be useful in designing enzymes or other proteins with novel functionalities .
Environmental Science
The compound’s potential antimicrobial properties could be harnessed in environmental science. It could be used in the synthesis of agents that target specific bacterial strains, contributing to the treatment of environmental contaminants and aiding in waste management and water treatment processes .
Safety and Hazards
Propriétés
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanyl-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-13-5-4-12-11(13)18-10-3-2-8(7-15)6-9(10)14(16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVCBPJISXKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1-Methyl-1H-imidazol-2-ylsulfanyl)-3-nitro-benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

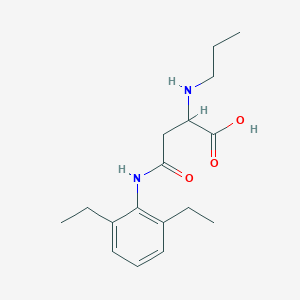
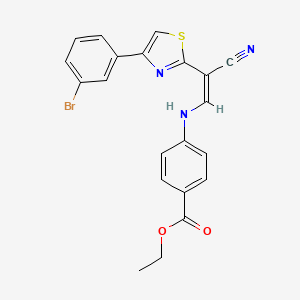
![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)
![(1S,7S,10R,12S,15R,16R,17S,18R,21R,22R,24S)-1,6,6,15,17,20,20-Heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacosane-7,21,22-triol](/img/structure/B2979592.png)
![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)
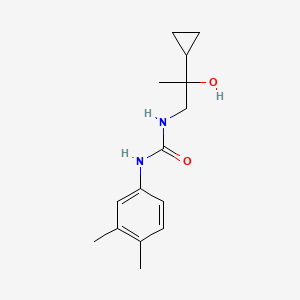
![1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979595.png)
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B2979596.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)
![2-[(2,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2979599.png)
![N-(1-cyanocyclopentyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2979600.png)
